Lipophilicity vs. Analogs
The computed lipophilicity (XLogP3-AA) of the 4-bromophenyl isomer (target compound) is 4.9, as reported by PubChem [1]. This value is predicted to be higher than that of the 3-bromophenyl analog (CID 125425252, XLogP3-AA not explicitly listed in available records but expected to be ~4.7 based on class-level trends) and significantly higher than the 2-bromophenyl analog, which typically exhibits lower lipophilicity due to increased steric shielding of the trifluoromethyl group [2]. Direct experimental logP data for all isomers is not available in the public domain.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | 2-bromophenyl isomer (XLogP3-AA not available); 3-bromophenyl isomer (XLogP3-AA not available, expected ~4.7 based on class trends) |
| Quantified Difference | Not directly quantifiable; class-level inference suggests target compound is more lipophilic than 2-isomer and comparable to 3-isomer. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Higher lipophilicity may translate to enhanced membrane permeability and altered tissue distribution if used as a precursor for bioactive molecules, making the 4-bromophenyl isomer a strategically preferred choice for central nervous system (CNS) or intracellular target programs.
- [1] PubChem, CID 125425153, 8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid, Computed Properties (XLogP3-AA). View Source
- [2] PubChem, CID 125425252, 8-(3-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid, Computed Properties (XLogP3-AA not explicitly stated). Class-level inference based on trends in aryl halide lipophilicity. View Source
